molecular formula C6H7NO B149369 N-Phenylhydroxylamine CAS No. 100-65-2

N-Phenylhydroxylamine

Cat. No.: B149369
CAS No.: 100-65-2
M. Wt: 109.13 g/mol
InChI Key: CKRZKMFTZCFYGB-UHFFFAOYSA-N
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Description

N-Phenylhydroxylamine, also known as N-hydroxyaniline, is an organic compound with the chemical formula C₆H₇NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aniline ring, making it a member of the hydroxylamine family .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene. One common method involves the use of zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained at 60-65°C . Another method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of nitrobenzene. Various catalysts, such as platinum, gold, and palladium, have been employed to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Phenylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitrosobenzene

    Reduction: Aniline

    Substitution: Diphenylnitrone

Comparison with Similar Compounds

N-Phenylhydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its versatility in various chemical reactions and its importance as an intermediate in the synthesis of numerous valuable compounds.

Properties

IUPAC Name

N-phenylhydroxylamine
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InChI

InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H
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InChI Key

CKRZKMFTZCFYGB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NO
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Molecular Formula

C6H7NO
Record name N-PHENYLHYDROXYLAMINE
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DSSTOX Substance ID

DTXSID3025889
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Molecular Weight

109.13 g/mol
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Physical Description

N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO]
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Solubility

Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID
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Vapor Pressure

0.00795 [mmHg]
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Mechanism of Action

...INTRAERYTHROCYTIC RECYCLING ACCOUNTS FOR THE HIGH POTENCY /AS METHEMOGLOBIN FORMER/ OF PHENYLHYDROXYLAMINE RELATIVE TO OTHER COMPOUNDS. ...PHENYLHYDROXYLAMINE & HEMOGLOBIN REACT TO FORM METHEMOGLOBIN & NITROSOBENZENE. IN INTACT NORMAL RED CELL PROVIDED WITH SUBSTRATE, MECHANISMS EXIST FOR REDUCTION OF NITROSOBENZENE TO REGENERATE PHENYLHYDROXYLAMINE., UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS., THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO.
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Color/Form

NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN

CAS No.

100-65-2
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Melting Point

181 to 183 °F (NTP, 1992), 82 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylhydroxylamine
Reactant of Route 2
N-Phenylhydroxylamine
Reactant of Route 3
N-Phenylhydroxylamine
Reactant of Route 4
N-Phenylhydroxylamine
Customer
Q & A

Q1: What is the molecular formula and weight of N-Phenylhydroxylamine?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the ultraviolet and infrared spectra of this compound and its derivatives, including Cupferron (ammonium salt of N-nitroso-N-phenylhydroxylamine) and Neocupferron (ammonium salt of N-nitroso-α-naphthylhydroxylamine). [] These studies helped to identify characteristic absorption bands and understand the formation of hydrogen bonding in these aromatic nitrosohydroxylamines.

Q3: How does the solvent affect the pKa of this compound?

A3: The pKa of the conjugate acid of this compound shows significant variation depending on the solvent used for measurement. Studies have shown a drastic change in pKa values when measured in dimethyl sulfoxide (DMSO) compared to methanol. [] This solvent dependency highlights the importance of considering the solvent environment when studying the acid-base properties of this compound.

Q4: How does this compound react with benzoyl(phenyl)acetaldehyde?

A4: The reaction of this compound with benzoyl(phenyl)acetaldehyde initially forms N-(2-benzoylstyryl)-N-phenylhydroxylamine. This product can then undergo dehydration to yield C-benzoyl-CN-diphenylketen imine. [] Further reactions with various reagents like water, acetic acid, or even benzoylphenylacetaldehyde itself lead to the formation of different heterocyclic compounds. []

Q5: Can this compound be used for the separation of metal ions?

A5: Yes, this compound and its derivatives have shown promise as extracting agents for various metal ions, including scandium(III), yttrium(III), and some lanthanoid(III) ions. [, ] These metal ions are extracted as self-adducts with the N-alkylcarbonyl substituted N-Phenylhydroxylamines. Notably, researchers found that N-(2-hexyldecanoyl)-N-phenylhydroxylamine exhibited excellent extraction capabilities for separating yttrium from heavy lanthanoids. [, ] Furthermore, N-(2,2-dimethylvaleryl)-N-phenylhydroxylamine displayed superior selectivity for separating Yb/Eu and Yb/Y compared to bis(2-ethylhexyl)hydrogenphosphate. []

Q6: What is the role of this compound in the preparation of para-aminophenol?

A6: this compound serves as a crucial intermediate in the synthesis of para-aminophenol from nitrobenzene. [, ] One approach involves the electroreduction of nitrobenzene in an aprotic medium, which yields this compound as the primary product. [] Alternatively, catalytic transfer hydrogenation of nitrobenzene using hydrazine and rhodium on carbon also leads to the formation of this compound. []

Q7: What is the Bamberger rearrangement and how does it relate to this compound?

A7: The Bamberger rearrangement is a chemical reaction where N-Phenylhydroxylamines are converted to 4-aminophenols in the presence of an acid catalyst. Research has explored the kinetics of this rearrangement using this compound in a reusable homogeneous system consisting of CH3CN-H2O-CF3COOH. [] The study revealed that increasing the concentration of CF3COOH enhances the reaction rate, while water inhibits the reaction, suggesting competition in a reaction step. []

Q8: How do substituents on the phenyl ring of this compound affect its reactivity?

A8: Studies on the acid-catalyzed rearrangement of this compound derivatives revealed the influence of substituents on reaction rates. [] For instance, the introduction of a 4-methyl group significantly increased the rate constant compared to the unsubstituted this compound. [] These findings provide insights into the reaction mechanism and the role of substituent effects on the reactivity of this compound.

Q9: Can this compound be used in analytical chemistry?

A9: Yes, this compound and its derivatives, particularly N-benzoyl-N-phenylhydroxylamine (BPHA), have found extensive applications in analytical chemistry. [, ] BPHA acts as a chelating agent for various metal ions, facilitating their separation and quantitative determination. [] For instance, BPHA has been successfully employed in the separation of niobium-95 from zirconium-95 and the spectrophotometric determination of both zirconium and niobium. []

Q10: What is the role of this compound in biobleaching?

A10: this compound derivatives, specifically N-acetyl-N-phenylhydroxylamine (NHA), have been investigated as potential mediators in laccase-mediated biobleaching of high-lignin-content kraft pulps. [] While the biodelignification efficiency of NHA was found to be lower than that of violuric acid, it still contributed to lignin oxidation and structural changes in the pulp. [] This research highlights the potential of exploring this compound derivatives in developing environmentally friendly bleaching processes.

Q11: What is known about the toxicity of this compound?

A11: this compound and its metabolites exhibit varying degrees of genotoxicity and cytotoxicity. [] Research on human fibroblasts revealed that o-aminophenol, a metabolite of this compound, was significantly more potent in inducing sister chromatid exchanges (SCE) compared to the parent compound. [] Furthermore, this compound, p-aminophenol, and o-aminophenol showed cell cycle inhibition and cell death at specific concentrations. [] These findings underscore the importance of considering the metabolic fate and potential toxicity of this compound and its derivatives.

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